molecular formula C16H14BrN3O3S2 B3296286 N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 892856-09-6

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Numéro de catalogue B3296286
Numéro CAS: 892856-09-6
Poids moléculaire: 440.3 g/mol
Clé InChI: DHNLVDMRLYJCNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. BMB-4 is a small molecule inhibitor that targets the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation.

Mécanisme D'action

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide targets the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation. STAT3 is activated by various cytokines and growth factors and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide inhibits the phosphorylation of STAT3, which prevents its translocation into the nucleus and subsequent activation of downstream genes. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine the long-term effects of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide on normal cells and tissues. N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This suggests that N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide may have a dual effect on cancer cells by inhibiting both cell proliferation and angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for cancer therapy, especially when used in combination with other agents. However, one of the limitations of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the efficacy of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide may vary depending on the type of cancer and the genetic makeup of the tumor cells.

Orientations Futures

Future research on N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide should focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity. This can be achieved by developing new formulations or delivery methods that enhance its solubility and bioavailability. Furthermore, the potential of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide as a combination therapy with other chemotherapeutic agents should be explored in clinical trials. Finally, the role of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide in other diseases and conditions should be investigated, as it may have applications beyond cancer therapy.

Applications De Recherche Scientifique

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. In vitro studies have demonstrated that N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have also shown that N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide reduces tumor growth and metastasis in animal models of cancer. Furthermore, N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapy.

Propriétés

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLVDMRLYJCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 4
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.